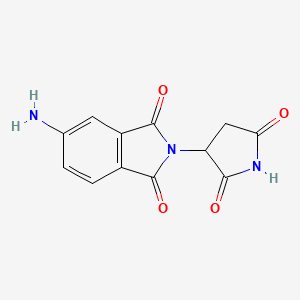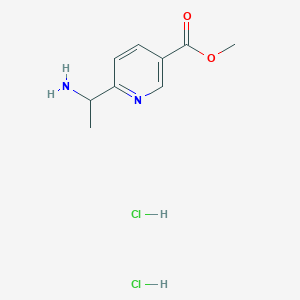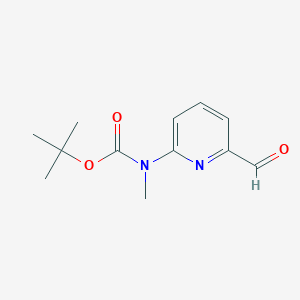![molecular formula C8H14O2 B6604215 6-oxaspiro[3.5]nonan-2-ol, Mixture of diastereomers CAS No. 2816908-49-1](/img/structure/B6604215.png)
6-oxaspiro[3.5]nonan-2-ol, Mixture of diastereomers
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-oxaspiro[3.5]nonan-2-ol, commonly referred to as 6-OSN, is a mixture of diastereomers that has been increasingly studied for its potential applications in the scientific research field. It is a sesquiterpenoid compound with a unique structure and a wide array of possible applications.
科学的研究の応用
6-OSN has been studied for its potential applications in the scientific research field. It has been found to possess anti-inflammatory, anti-oxidant, and anti-cancer properties, making it a promising candidate for use in drug discovery and development. In addition, 6-OSN has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease. It has also been found to possess anti-microbial properties, making it a potential candidate for use in the development of antibiotics.
作用機序
The exact mechanism of action of 6-OSN is not yet fully understood. However, it is believed that 6-OSN acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the formation of prostaglandins. This inhibition of COX-2 leads to decreased inflammation and pain, making 6-OSN a potential candidate for use in the treatment of inflammatory diseases. In addition, 6-OSN has been found to possess anti-oxidant properties, which may be responsible for its anti-cancer effects.
Biochemical and Physiological Effects
6-OSN has been found to possess a variety of biochemical and physiological effects. In animal studies, 6-OSN has been found to possess anti-inflammatory, anti-oxidant, and anti-cancer properties. In addition, 6-OSN has been found to possess anti-microbial properties, making it a potential candidate for use in the development of antibiotics. 6-OSN has also been found to possess anti-convulsant properties, making it a potential candidate for use in the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease.
実験室実験の利点と制限
The use of 6-OSN in laboratory experiments has both advantages and limitations. One of the main advantages of 6-OSN is its low toxicity, making it safe for use in laboratory experiments. In addition, 6-OSN is relatively easy to synthesize, making it readily available for laboratory experiments. However, 6-OSN is relatively unstable and can be difficult to store for long periods of time. In addition, 6-OSN is sensitive to light and temperature, making it difficult to use in experiments that require long-term storage.
将来の方向性
The potential applications of 6-OSN are vast and there are many possible future directions for research. One possible direction is the development of new drugs based on 6-OSN. In addition, further research could be conducted to investigate the potential of 6-OSN to treat neurological disorders, such as Alzheimer’s disease and Parkinson’s disease. Further research could also be conducted to investigate the anti-microbial properties of 6-OSN and its potential use in the development of antibiotics. Finally, further research could be conducted to investigate the potential of 6-OSN to treat cancer.
合成法
The synthesis of 6-OSN is a multi-step process that involves the use of various reagents and catalysts. The first step involves the condensation of cyclopentenone with 2-vinylpyridine to form an intermediate compound. This intermediate is then treated with an acid catalyst to form an aldehyde, which is then reacted with a Grignard reagent to form an alcohol. Finally, the alcohol is oxidized with a palladium catalyst to form 6-OSN.
特性
IUPAC Name |
6-oxaspiro[3.5]nonan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c9-7-4-8(5-7)2-1-3-10-6-8/h7,9H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOPWVKZXFSQHDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC(C2)O)COC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Oxaspiro[3.5]nonan-2-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl]butanamide hydrochloride](/img/structure/B6604132.png)


![N-{4-[3-(4-chlorophenyl)-7-oxo-2-(trifluoromethyl)-1H,7H-pyrazolo[1,5-a]pyrimidin-5-yl]phenyl}benzamide](/img/structure/B6604161.png)

![2-[(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)sulfanyl]ethanol](/img/structure/B6604173.png)
![tert-butyl 3-iodo-1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-5-carboxylate](/img/structure/B6604196.png)

![tert-butyl N-{1-[2-amino-5-(trifluoromethyl)phenyl]cyclopropyl}carbamate](/img/structure/B6604205.png)

![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azaspiro[3.3]heptane-1-carboxylic acid](/img/structure/B6604227.png)

![6-[(tert-butoxy)carbonyl]-2-oxa-6-azaspiro[3.4]octane-7-carboxylic acid](/img/structure/B6604240.png)
![1-azaspiro[4.5]decane-8-carboxylic acid hydrochloride](/img/structure/B6604246.png)